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molecular formula C12H18BrN3O2 B8439312 N-(4-Bromo-2-nitro-phenyl)-N,N',N'-trimethylpropane-1,3-diamine

N-(4-Bromo-2-nitro-phenyl)-N,N',N'-trimethylpropane-1,3-diamine

Cat. No. B8439312
M. Wt: 316.19 g/mol
InChI Key: OHMKYRFNERMHSZ-UHFFFAOYSA-N
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Patent
US07776869B2

Procedure details

To a round bottom flask at 0° C. was added 4-Bromo-1-fluoro-2-nitrobenzene (10 g, 45.46 mmol) and N,N,N′-Trimethyl-propane-1,3-diamine (6.99 ml, 47.73 mmol). The reaction was allowed to warm to RT and stirred for 16 h. The reaction was extracted into EtOAc, washed once with saturated aqueous NaHCO3, twice with water, and then dried over Mg2SO4. The organic layer was filtered and concentrated to yield the title compound as a bright orange solid.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
6.99 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5](F)=[C:4]([N+:9]([O-:11])=[O:10])[CH:3]=1.[CH3:12][N:13]([CH3:19])[CH2:14][CH2:15][CH2:16][NH:17][CH3:18]>>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([N:17]([CH3:18])[CH2:16][CH2:15][CH2:14][N:13]([CH3:19])[CH3:12])=[C:4]([N+:9]([O-:11])=[O:10])[CH:3]=1

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
BrC1=CC(=C(C=C1)F)[N+](=O)[O-]
Name
Quantity
6.99 mL
Type
reactant
Smiles
CN(CCCNC)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The reaction was extracted into EtOAc
WASH
Type
WASH
Details
washed once with saturated aqueous NaHCO3, twice with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Mg2SO4
FILTRATION
Type
FILTRATION
Details
The organic layer was filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
BrC1=CC(=C(C=C1)N(CCCN(C)C)C)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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